pIC50 (= -log IC50):M1 (rat brain)= 6.22 M2 (heart)= 5.66 selectivity:[IC50]M2 / [IC50]M1 = 3.63
a Muscarinic receptors antagonist. Ammonium salt, Piperidine derivative,, synthetic.
Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride
CAS No.: 30778-27-9
Cat. No.: VC20763529
Molecular Formula: C20H23N.2H2O.HCl
Molecular Weight: 313.43 Da.
* For research use only. Not for human or veterinary use.

CAS No. | 30778-27-9 |
---|---|
Molecular Formula | C20H23N.2H2O.HCl |
Molecular Weight | 313.43 Da. |
IUPAC Name | 1-(3,3-diphenylprop-2-enyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H |
Standard InChI Key | VESPVWVRNNTIOQ-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES | C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Chemical Identity and Structure
Basic Identification
Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride belongs to the chemical class of piperidine derivatives, featuring a tertiary amine structure with a hydrochloride salt formation. The compound is characterized by a piperidine ring with a 3,3-diphenylallyl substituent attached to the nitrogen atom.
Nomenclature and Identifiers
The compound is registered in various chemical databases and can be identified through multiple naming conventions and numerical identifiers. The base compound (without the hydrochloride) has a PubChem CID of 202718 .
Table 1: Chemical Identifiers
Structural Features
The chemical structure consists of a nitrogen-containing six-membered piperidine ring with a 3,3-diphenylallyl substituent. This structural arrangement includes:
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A piperidine heterocyclic ring
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Two phenyl groups attached to the carbon at position 3 of the allyl chain
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A double bond in the allyl chain
The base compound is characterized by the SMILES notation C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 and the InChI identifier InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2 .
Physical and Chemical Properties
Physical Properties
The compound exhibits specific physical characteristics that are important for its handling, storage, and application in research settings.
Table 2: Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Density | 1.025 g/cm³ |
Boiling Point | 424.2°C at 760 mmHg |
Flash Point | 186.8°C |
Vapor Pressure | 2.1×10⁻⁷ mmHg at 25°C |
Refractive Index | 1.578 |
Chemical Reactivity
As a hydrochloride salt of a tertiary amine, this compound demonstrates enhanced water solubility compared to its free base form. The presence of the piperidine nitrogen and the diphenylallyl group contributes to its chemical reactivity profile, making it relevant for various chemical transformations and interactions with biological systems.
Synthesis Methods
Laboratory Synthesis
The synthesis of Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride typically involves a reaction sequence beginning with piperidine and 3,3-diphenylallyl chloride. The reaction is usually conducted in the presence of a suitable base in organic solvents such as dichloromethane or toluene under reflux conditions.
The general synthetic pathway can be outlined as:
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Reaction of piperidine with 3,3-diphenylallyl chloride
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Base-catalyzed nucleophilic substitution
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Formation of the tertiary amine intermediate
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Conversion to hydrochloride salt using hydrogen chloride
Purification Methods
After synthesis, the compound undergoes purification processes to ensure high purity for research applications:
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Recrystallization techniques
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Column chromatography
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High-performance liquid chromatography (HPLC)
For industrial-scale production, continuous flow processes may be employed to enhance yields and purity. Advanced purification techniques like HPLC can further optimize the production process to obtain pharmaceutical-grade material.
Pharmacological Profile
Receptor Binding Properties
Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride functions primarily as a muscarinic receptor antagonist, with differential binding affinities across receptor subtypes.
Table 3: Receptor Binding Data
Receptor Subtype | pIC50 Value | Calculated IC50 |
---|---|---|
M1 (rat brain) | 6.22 | ~0.6 μM |
M2 (heart) | 5.66 | ~2.2 μM |
Selectivity Ratio [IC50]M2/[IC50]M1 | - | 3.63 |
The pIC50 values indicate that the compound exhibits approximately 3.6-fold higher affinity for M1 receptors compared to M2 receptors, suggesting a degree of subtype selectivity that may be pharmacologically relevant.
Mechanism of Action
The primary mechanism of action involves competitive antagonism at muscarinic acetylcholine receptors. By binding to these receptors, particularly the M1 subtype, the compound modulates cholinergic neurotransmission in both central and peripheral nervous systems. This activity pattern distinguishes it from non-selective muscarinic antagonists and contributes to its specific pharmacological profile.
The binding interaction likely involves:
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Ionic bonding between the protonated piperidine nitrogen and acidic residues in the receptor
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Hydrophobic interactions between the diphenyl moiety and lipophilic pockets in the receptor
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Potential π-π interactions between the aromatic rings and aromatic amino acid residues
Analytical Characterization
Spectroscopic Methods
While specific spectroscopic data for this compound is limited in the provided research, typical characterization methods would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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Ultraviolet-Visible (UV-Vis) spectroscopy
Similar compounds have been characterized using high-resolution electrospray mass spectrometry (HR-ESI-MS), liquid chromatography ESI-MS/MS, and gas chromatography ion trap electron and chemical ionization MS techniques .
Chromatographic Identification
Gas chromatography (GC) methods have proven effective for distinguishing between isomeric piperidine derivatives. In the case of related compounds, distinctive iminium ion fragments have been observed during mass spectrometric analysis . These analytical approaches can likely be adapted for the specific identification and quantification of Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride.
Research Applications
Current Research Focus
Due to its selective muscarinic receptor antagonist properties, Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride holds value in several research areas:
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Neuropharmacology studies investigating cholinergic systems
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Drug development research for conditions involving muscarinic receptor dysfunction
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Structure-activity relationship studies for novel muscarinic ligands
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Comparative studies with other muscarinic antagonists to elucidate receptor subtype functions
Comparative Analysis
The compound bears structural similarities to diphenidine (1-(1,2-diphenylethyl)piperidine), which has been studied for its NMDA receptor modulatory properties. While structurally related, these compounds appear to target different receptor systems, with Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride primarily affecting muscarinic systems .
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